molecular formula C26H22ClN3O3 B2359451 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 894911-81-0

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2359451
CAS No.: 894911-81-0
M. Wt: 459.93
InChI Key: ICWAFRXMQZNWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-5-4-6-22(17(15)3)29-23(31)14-30-13-21(24(32)18-8-10-19(27)11-9-18)25(33)20-12-7-16(2)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWAFRXMQZNWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative of naphthyridine known for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

1. Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the naphthyridine structure can enhance antibacterial and antifungal activities. The presence of the 4-chlorobenzoyl group is particularly noted for increasing the compound's effectiveness against various bacterial strains.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial16 µg/mL
Other Naphthyridine DerivativesAntifungal32 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies revealed that it inhibits cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, the compound exhibited an IC50 value of approximately 5 µM , demonstrating a significant reduction in cell viability compared to controls.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
SISO5Cisplatin: 0.24
RT-1125Cisplatin: 0.22

3. Enzyme Inhibition

The compound has been tested for its ability to inhibit various enzymes related to inflammatory processes and neurodegenerative diseases. Notably, it has shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment.

Inhibitory Activity Results:

EnzymeIC50 (µM)
Acetylcholinesterase15
Butyrylcholinesterase12

These values indicate moderate to potent inhibitory effects compared to standard inhibitors like donepezil.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity: The structural features allow for binding with bacterial DNA gyrase and topoisomerase IV.
  • Anticancer Activity: Induces apoptosis via the mitochondrial pathway, leading to caspase activation.
  • Enzyme Inhibition: Competitive inhibition at the active sites of AChE and BChE due to structural similarity with acetylcholine.

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